molecular formula C8H15N3 B13310909 2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile

2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile

Cat. No.: B13310909
M. Wt: 153.22 g/mol
InChI Key: MJFMAFHKIJVXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile is a chemical compound that features a piperidine ring with an aminomethyl group and an acetonitrile group attached. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of 4-(aminomethyl)piperidine with acetonitrile under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]acetonitrile

InChI

InChI=1S/C8H15N3/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-2,4-7,10H2

InChI Key

MJFMAFHKIJVXFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.